

# Triflumizole: A Technical Guide to its Classification and Mechanism within FRAC Group 3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triflumizole	
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This in-depth technical guide provides a comprehensive overview of **Triflumizole**'s classification within the Fungicide Resistance Action Committee (FRAC) Group 3. It details its mechanism of action as a Demethylation Inhibitor (DMI), explores the resultant cellular signaling pathways, presents quantitative efficacy data, and outlines key experimental protocols for its study.

# Introduction: Triflumizole and its Place in FRAC Group 3

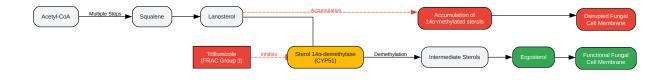
Triflumizole is a broad-spectrum systemic fungicide belonging to the imidazole chemical group. The Fungicide Resistance Action Committee (FRAC) classifies Triflumizole under Group 3, which comprises fungicides that act as Demethylation Inhibitors (DMIs) of sterol biosynthesis. These fungicides are also known as Sterol Biosynthesis Inhibitors (SBIs), specifically SBI: Class I. Their primary mode of action is the disruption of the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death.[1][2] Triflumizole exhibits both protective and curative properties against a range of fungal pathogens, particularly powdery mildews and scabs on various crops.[3]



# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of **Triflumizole** stems from its ability to inhibit the enzyme sterol  $14\alpha$ -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the CYP51 enzyme, **Triflumizole** blocks the demethylation of lanosterol or eburicol at the C14 position. This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic  $14\alpha$ -methylated sterol precursors within the fungal cell. The altered sterol composition disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth and development.



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Figure 1. Inhibition of Ergosterol Biosynthesis by **Triflumizole**.

## **Fungal Stress Response and Signaling Pathways**

The inhibition of ergosterol biosynthesis by **Triflumizole** induces a cellular stress response in fungi, triggering specific signaling pathways. A key regulatory system involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway, with the transcription factor Upc2 (in yeast) or its orthologs playing a central role.

Under normal conditions, ergosterol levels are stable, and the SREBP/Upc2 transcription factor is inactive. However, when **Triflumizole** depletes ergosterol levels, this triggers the activation of the SREBP/Upc2 pathway. The activated transcription factor then moves to the nucleus and

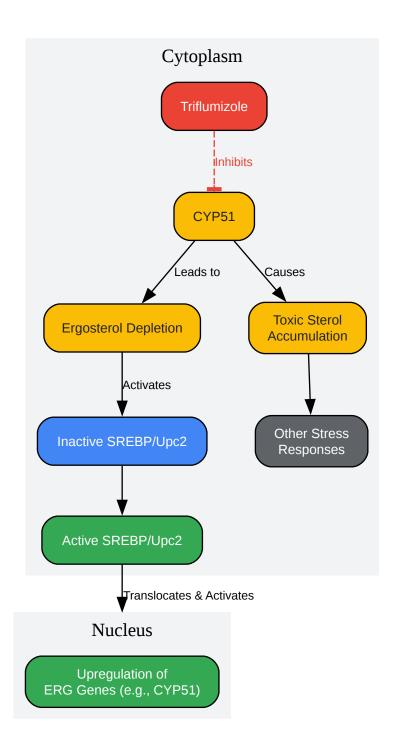




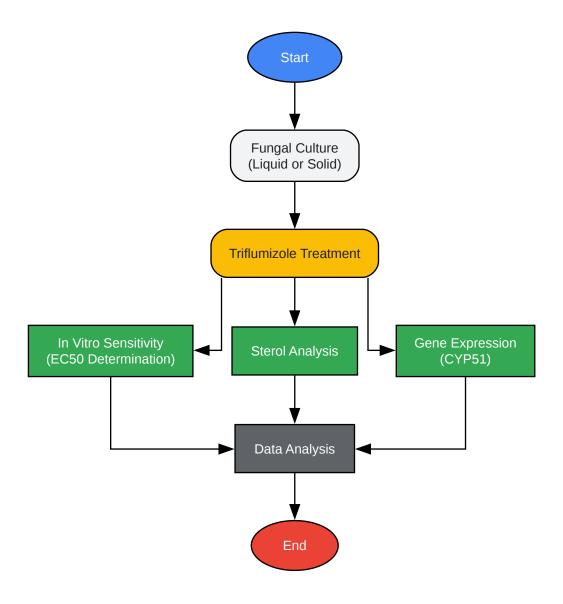


upregulates the expression of genes involved in ergosterol biosynthesis, including the ERG11 (CYP51) gene, as a compensatory mechanism. This upregulation can contribute to the development of fungicide resistance. Additionally, the accumulation of toxic sterols can induce other stress responses, including oxidative stress and cell wall integrity pathways.









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- To cite this document: BenchChem. [Triflumizole: A Technical Guide to its Classification and Mechanism within FRAC Group 3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432268#triflumizole-s-classification-within-frac-group-3-fungicides]

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